molecular formula C23H38O2 B1150757 5-(Z-Heptadec-8-enyl)resorcinol CAS No. 52483-19-9

5-(Z-Heptadec-8-enyl)resorcinol

Cat. No. B1150757
CAS RN: 52483-19-9
M. Wt: 346.5 g/mol
InChI Key:
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Description

5-(Z-Heptadec-8-enyl)resorcinol is a natural product of Ardisia, Myrsinaceae . It is a type of phenol compound and has a molecular weight of 346.555 . It appears as a powder .


Molecular Structure Analysis

The molecular formula of 5-(Z-Heptadec-8-enyl)resorcinol is C23H38O2 . The molecule contains a total of 63 bonds, including 25 non-H bonds, 7 multiple bonds, 15 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 2 aromatic hydroxyls .


Physical And Chemical Properties Analysis

5-(Z-Heptadec-8-enyl)resorcinol is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Safety and Hazards

Users are advised to wear suitable protective clothing and avoid contact with skin and eyes. The formation of dust and aerosols should be avoided. Non-sparking tools should be used to prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

5-[(E)-heptadec-8-enyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24)20-23(25)19-21/h9-10,18-20,24-25H,2-8,11-17H2,1H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSWQRFGZIJUCI-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Heptadec-8-en-1-yl)benzene-1,3-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the potential of 5-(Z-heptadec-8-enyl)resorcinol as an anti-cancer agent based on the provided research?

A1: The research indicates that 5-(Z-heptadec-8-enyl)resorcinol exhibits cytotoxicity against human cancer cell lines. Specifically, it demonstrates a GI50 value of 2.14 × 10−4 mmol/ml []. This suggests that the compound may have potential as an anti-cancer agent, warranting further investigation into its mechanism of action and efficacy in various cancer models.

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